6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is a phenolic compound characterized by the presence of a tert-butyl group, a cyclopentyl group, and a methoxymethyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2-cyclopentyl-4-(methoxymethyl)phenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the production of stabilizers for plastics and rubber.
Mechanism of Action
The antioxidant properties of 6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process by undergoing oxidation to form a stable phenoxyl radical. This mechanism helps in preventing oxidative damage to cells and materials .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
- 2-tert-Butyl-4-hydroxyanisole
Uniqueness
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol is unique due to the presence of the cyclopentyl group, which enhances its steric hindrance and stability compared to other similar compounds. This structural feature contributes to its superior antioxidant properties and makes it more effective in various applications .
Properties
CAS No. |
93840-45-0 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclopentyl-4-(methoxymethyl)phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)15-10-12(11-19-4)9-14(16(15)18)13-7-5-6-8-13/h9-10,13,18H,5-8,11H2,1-4H3 |
InChI Key |
QFKRWIHLPCNTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2CCCC2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.